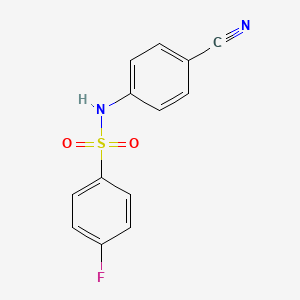![molecular formula C17H19F2N5O B5650309 1'-[(3,5-difluoropyridin-2-yl)carbonyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5650309.png)
1'-[(3,5-difluoropyridin-2-yl)carbonyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure often involves multi-step synthetic routes that are designed to incorporate various functional groups and achieve complex architectures. For example, research by Whelan et al. (1995) discusses the synthesis of tropane-3-spiro-4'(5')-imidazolines, which, like the specified compound, involves creating a spiro linkage and functionalizing the molecule with specific substituents to achieve desired biological activities (Whelan et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds similar to the specified chemical involves complex frameworks often characterized by X-ray diffraction and NMR spectroscopy. For instance, the structure of 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile was elucidated using X-ray crystallography, demonstrating the planarity of the imidazo[1,2-a]pyridine group and the positions of substituents (Fun et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds containing imidazo[4,5-c]pyridine and spiro[piperidine] structures are influenced by their functional groups and overall molecular architecture. Research by Swanson et al. (2016) on P2X7 antagonists showcases how modifications to the tetrahydro-imidazo[4,5-c]pyridine core affect the compound's ability to interact with biological targets, demonstrating the importance of specific structural features for chemical reactivity (Swanson et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are closely related to their molecular structure and can be influenced by the presence of specific substituents and the overall molecular geometry. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical development.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, are determined by the functional groups present in the molecule and its overall structure. Studies like those by Shestopalov et al. (2002) on the electrochemical synthesis of spiro compounds highlight how chemical properties can guide the synthesis and application of these molecules (Shestopalov et al., 2002).
Propiedades
IUPAC Name |
(3,5-difluoropyridin-2-yl)-(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c1-23-5-2-13-15(22-10-21-13)17(23)3-6-24(7-4-17)16(25)14-12(19)8-11(18)9-20-14/h8-10H,2-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAHIKMHCBTWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C13CCN(CC3)C(=O)C4=C(C=C(C=N4)F)F)N=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(3,5-Difluoropyridin-2-yl)carbonyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluoro-6-methoxybenzoyl)piperidine](/img/structure/B5650227.png)
![N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide](/img/structure/B5650235.png)
![1-{[1-tert-butyl-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}-5-methyl-1H-tetrazole](/img/structure/B5650243.png)





![{3-(2-methoxyethyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5650317.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide](/img/structure/B5650318.png)
![2-[(4-fluorobenzyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5650322.png)

![2,6-dimethoxy-3-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5650327.png)
